molecular formula C7H2F2N2O2 B1418071 3,4-Difluoro-5-nitrobenzonitrile CAS No. 1119454-07-7

3,4-Difluoro-5-nitrobenzonitrile

Cat. No.: B1418071
CAS No.: 1119454-07-7
M. Wt: 184.1 g/mol
InChI Key: KMDZJXUOUOWZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Difluoro-5-nitrobenzonitrile: is a chemical compound with the molecular formula C7H2F2N2O2. It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzonitrile core. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fluorination of 3,4-Dichlorobenzonitrile: One common method involves the fluorination of 3,4-dichlorobenzonitrile using potassium fluoride as the fluorinating agent.

    Industrial Production: The industrial preparation process involves the reaction of 3,4-dichlorobenzonitrile with anhydrous potassium fluoride in a suitable solvent.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.

Major Products:

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: 3,4-Difluoro-5-nitrobenzonitrile can act as an inhibitor of specific enzymes involved in biological processes.

Properties

IUPAC Name

3,4-difluoro-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)2-6(7(5)9)11(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDZJXUOUOWZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661248
Record name 3,4-Difluoro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119454-07-7
Record name 3,4-Difluoro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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